Escin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

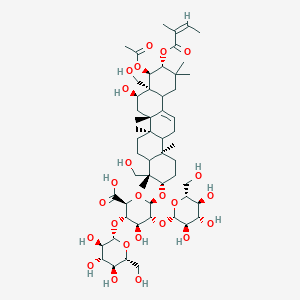

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the this compound saponins .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of this compound saponins, which can be further processed into various pharmaceutical formulations .

Analyse Des Réactions Chimiques

Types of Reactions

Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis conditions are commonly used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Esterification: Organic acids such as acetic acid or angelic acid can be used to esterify this compound under appropriate conditions.

Major Products Formed

Protoescigenin: The aglycone obtained from hydrolysis of this compound.

Oxidized Derivatives: Various oxidized forms of this compound resulting from oxidation reactions.

Esterified this compound: This compound molecules with ester groups introduced through esterification reactions.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Escin exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound can modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Case Study: Neuropathic Pain

A recent study employed network pharmacology to explore this compound's mechanisms against neuropathic pain. The research identified core targets such as SRC, MMP9, PTGS2, and MAPK1. This compound was shown to alleviate neuronal inflammation and regulate immune responses through these pathways, demonstrating its potential in managing neuropathic pain effectively .

Anti-Edematous Effects

This compound is widely recognized for its ability to reduce edema. It has been used in clinical settings to treat conditions associated with swelling, such as hematomas and joint sprains.

Clinical Applications

- Swelling Management : this compound is indicated for the symptomatic treatment of swelling in various conditions, including neck and spine swelling .

- Post-Surgical Edema : Clinical trials have demonstrated that this compound significantly reduces postoperative edema when administered pre- and post-surgery.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation and metastasis across multiple cancer types.

Case Study: Pancreatic Cancer

In vitro studies conducted on pancreatic cancer cell lines (BxPC-3, AsPC-1, SW1990) revealed that this compound inhibits cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 14.1 to 17.2 µM. The compound effectively reduced interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) secretion by suppressing NF-κB activity, indicating its potential as an adjunct therapy in cancer treatment .

Vascular Protection

This compound's role in enhancing endothelial function is critical for preventing vascular permeability and improving circulation.

Summary of Applications

The following table summarizes the diverse applications of this compound based on current research findings:

Mécanisme D'action

Escin exerts its effects through multiple mechanisms. It enhances the tone of veins and reduces capillary permeability, thereby preventing edema formation. This compound also inhibits the activity of enzymes such as hyaluronidase and elastase, which are involved in the breakdown of extracellular matrix components. Additionally, this compound modulates the expression of adhesion molecules and cytokines, reducing inflammation and promoting vascular health .

Comparaison Avec Des Composés Similaires

Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with this compound, such as anti-inflammatory and anti-edematous effects, this compound is particularly noted for its venotonic properties and its ability to enhance vascular health .

List of Similar Compounds

Ginsenosides: Saponins derived from ginseng with various pharmacological effects.

Glycyrrhizin: A saponin from licorice with anti-inflammatory and antiviral properties.

Dioscin: A saponin from Dioscorea species with anti-cancer and anti-inflammatory effects.

Activité Biologique

Escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally recognized for its anti-inflammatory and venotonic properties, recent studies have expanded its potential applications to include anti-cancer effects, neuroprotection, and protective roles in various physiological conditions. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β, primarily via its glucocorticoid-like activity. This activity involves the upregulation of glucocorticoid receptors (GR), which modulates inflammatory responses without the adverse effects typically associated with glucocorticoids .

Key Findings:

- In vitro studies revealed that this compound significantly reduced NF-κB activation in endothelial cells, leading to decreased inflammation and improved endothelial function .

- In animal models, this compound demonstrated a reduction in paw edema and inflammatory cell infiltration, showcasing its potential as a therapeutic agent for inflammatory diseases .

Vascular Protection

This compound's protective effects on vascular endothelial cells are particularly noteworthy. It has been shown to enhance endothelial barrier function and reduce permeability under inflammatory conditions. In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity and neutrophil adhesion .

Table 1: Effects of this compound on Endothelial Function

| Parameter | Control Group | This compound Group (40 μg/mL) | Significance (p-value) |

|---|---|---|---|

| Endothelial Cell Proliferation | High | Low | < 0.01 |

| Neutrophil Adhesion | High | Low | < 0.01 |

| NF-κB Activation | High | Low | < 0.01 |

Anti-cancer Properties

Recent investigations have identified this compound as a promising candidate in cancer therapy due to its anti-proliferative and anti-metastatic effects across various cancer types. It has been documented to inhibit cell growth in more than 15 different cancers, including breast, lung, and prostate cancers .

Case Study: this compound's Efficacy Against Cancer

In a study examining the effects of this compound on breast cancer cell lines, researchers found that this compound induced apoptosis and inhibited cell migration at concentrations as low as 100 ng/mL. The underlying mechanism involved the downregulation of matrix metalloproteinases (MMPs) and modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, particularly in models of neuropathic pain and neuroinflammation. It has been shown to alleviate neuronal inflammation by acting on core targets such as SRC, MMP9, and PTGS2 .

Key Findings:

- In experimental models of neuropathic pain, this compound administration resulted in reduced pain sensitivity and inflammation markers.

- The compound's ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound is influenced by its complex structure and the presence of multiple isomers. Studies indicate that this compound is rapidly absorbed with varying bioavailability depending on the specific isomer administered. Notably, isomers containing a tigeloyl moiety demonstrate better permeability compared to those with an angeloyl moiety .

Table 2: Pharmacokinetic Properties of this compound Isomers

| Isomer | Absorption Rate | Bioavailability (%) | Duration of Action |

|---|---|---|---|

| This compound Ia | Rapid | High | Long |

| This compound Ib | Moderate | Moderate | Short |

| Isothis compound Ia | Rapid | High | Long |

| Isothis compound Ib | Moderate | Moderate | Short |

Propriétés

Numéro CAS |

11072-93-8 |

|---|---|

Formule moléculaire |

C55H86O24 |

Poids moléculaire |

1131.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |

Clé InChI |

AXNVHPCVMSNXNP-ZELRDNAQSA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Key on ui other cas no. |

6805-41-0 11072-93-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

Aescin Aescusan beta Aescin beta Escin beta-Aescin beta-Escin Escin Escina Eskuzan Fepalitan Feparil Flebostasin Opino opino biomo opino-biomo opinobiomo Reparil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.